2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid
Description
Properties
IUPAC Name |
2-(N-[3,5-bis(trifluoromethyl)phenyl]sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO4S/c17-15(18,19)10-6-11(16(20,21)22)8-13(7-10)28(26,27)23(9-14(24)25)12-4-2-1-3-5-12/h1-8H,9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVNTEUVHMSTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenyl sulfone intermediate This intermediate is then reacted with aniline under specific conditions to form the sulfonyl aniline derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of trifluoromethyl groups with other functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-({[3,5-bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating promising results.
Case Study: Antitumor Efficacy
In a study conducted by the National Cancer Institute (NCI), the compound exhibited significant cytotoxicity against human tumor cells. The mean growth inhibition (GI50) values were reported at approximately 15.72 µM, indicating its potential as a chemotherapeutic agent .
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF-7 (Breast) | 20.10 | 55.30 |
| HCT116 (Colon) | 18.45 | 52.90 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, revealing moderate activity against various bacterial strains and fungi.
Case Study: Antimicrobial Testing
In vitro studies demonstrated that this compound inhibited the growth of several microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
The results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .
Mechanism of Action
The mechanism of action of 2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Sulfonyl vs. Carbonyl Linkers: The sulfonyl group in the target compound (-SO₂-) enhances hydrogen-bond acceptor capacity compared to the carbonyl (-CO-) in 2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid. This difference may increase binding affinity to proteins or enzymes .
Electron-Withdrawing Substituents: Both the target compound and 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid feature 3,5-bis(trifluoromethyl) groups, which improve metabolic stability and acidity. However, the oxo analog’s ketone group may reduce solubility in aqueous media compared to the sulfonyl-containing target .
Piperidine-Sulfonyl vs. Trifluoromethyl-Sulfonyl: 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid incorporates a piperidine ring, which adds basicity and may enhance cell permeability. In contrast, the target compound’s trifluoromethyl groups prioritize lipophilicity and electronic effects .
Chlorophenyl and Methylsulfanyl Groups :
- The (Z)-2-[(4-Chlorophenyl)sulfonyl] analog includes a chlorophenyl group, which increases electrophilicity, and a methylsulfanyl moiety, contributing to hydrophobic interactions. These features contrast with the target compound’s focus on trifluoromethyl-driven electronic modulation .
Biological Activity
2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid, also known by its CAS number 339102-70-4, is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic compounds. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C16H11F6NO4S
- Molecular Weight : 427.32 g/mol
- Structure : The compound consists of a sulfonamide moiety linked to an acetic acid group, with a trifluoromethyl-substituted phenyl ring.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Preliminary results suggest that it may induce apoptosis in these cell lines. For example, one study reported an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM) in select cases .
| Cell Line | IC50 (μM) | Reference Compound | Reference IC50 (μM) |
|---|---|---|---|
| PACA2 | 22.4 | Doxorubicin | 52.1 |
| HCT116 | 12.4 | Doxorubicin | 52.1 |
| A549 | 44.4 | Doxorubicin | 52.1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : In studies assessing the antibacterial activity against Escherichia coli and Candida albicans, the compound demonstrated promising results with MIC values lower than those of conventional antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 4.88 |
| C. albicans | 5.00 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Study on Anticancer Effects
A recent study investigated the effects of this compound on various cancer cell lines and reported significant downregulation of key oncogenes such as EGFR and KRAS in A549 cells after treatment with the compound . Additionally, molecular docking studies suggested strong binding affinity to targets involved in cancer cell proliferation.
Study on Antimicrobial Effects
Another study focused on the antimicrobial efficacy of the compound against several pathogens, highlighting its superior activity compared to traditional antibiotics like penicillin and tetracycline . The research emphasized the potential for developing new antimicrobial agents based on this compound's structure.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
